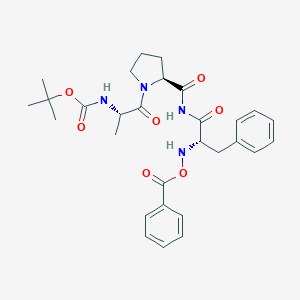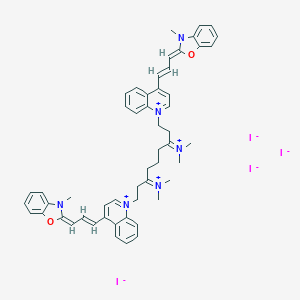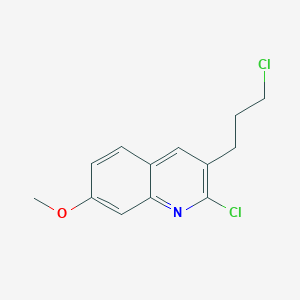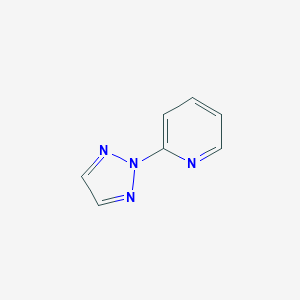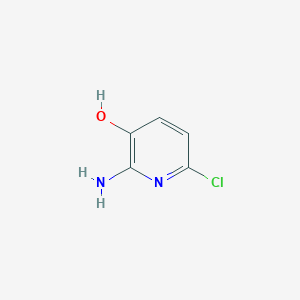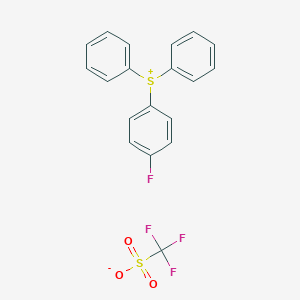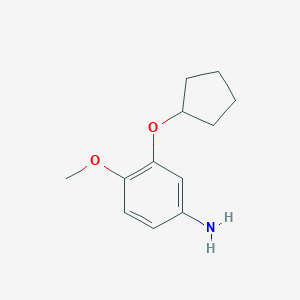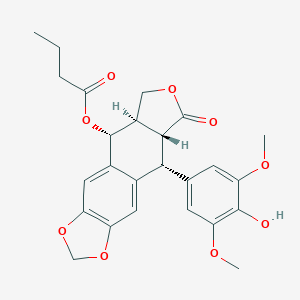
Methyl-2-deoxy-D-ribofuranoside diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-2-deoxy-D-ribofuranoside diacetate is a chemical compound with the molecular formula C10H16O6 and a molecular weight of 232.23 g/mol . It is a derivative of 2-deoxy-D-ribose, a sugar molecule that is a component of DNA. This compound is often used in various chemical and biological research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl-2-deoxy-D-ribofuranoside diacetate can be synthesized through the acetylation of methyl-2-deoxy-D-ribofuranoside. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to prevent decomposition of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-2-deoxy-D-ribofuranoside diacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it back to its parent compound, methyl-2-deoxy-D-ribofuranoside.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the parent sugar molecule.
Applications De Recherche Scientifique
Methyl-2-deoxy-D-ribofuranoside diacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the structure and function of nucleosides and nucleotides.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of Methyl-2-deoxy-D-ribofuranoside diacetate involves its interaction with specific molecular targets. In biological systems, it can be incorporated into nucleic acids, affecting DNA synthesis and function. The acetyl groups can also be hydrolyzed, releasing the active sugar molecule that participates in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-2-deoxy-D-ribofuranoside: The parent compound without acetyl groups.
2-Deoxy-D-ribose: The basic sugar molecule without methylation or acetylation.
Methyl-2-deoxy-D-ribofuranoside monoacetate: A partially acetylated derivative.
Uniqueness
Methyl-2-deoxy-D-ribofuranoside diacetate is unique due to its dual acetylation, which enhances its stability and modifies its reactivity compared to its parent compound and other derivatives. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .
Propriétés
IUPAC Name |
[(2R,3S)-3-acetyloxy-5-methoxyoxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3/t8-,9+,10?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNZXGFEXJLTGC-QIIDTADFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](CC(O1)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557497 |
Source


|
| Record name | Methyl 3,5-di-O-acetyl-2-deoxy-D-erythro-pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151767-35-0 |
Source


|
| Record name | Methyl 3,5-di-O-acetyl-2-deoxy-D-erythro-pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
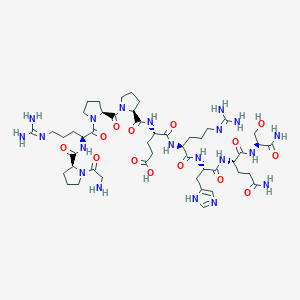
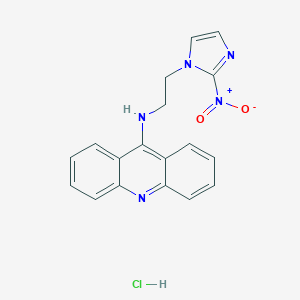
![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)
![1-Acetyl-2-chloro-2-[chloro-(3-nitrophenyl)methyl]indol-3-one](/img/structure/B114206.png)

